2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-8-16(20-11-19-13)23-6-4-14(5-7-23)9-24-17(26)3-2-15(22-24)25-12-18-10-21-25/h2-3,8,10-12,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOWDWFGGPQLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one , identified by CAS number 2195940-88-4 , has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 352.4 g/mol . The structure features a pyridazinone core linked to a triazole and a piperidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2195940-88-4 |
| Molecular Formula | C17H20N8O |
| Molecular Weight | 352.4 g/mol |
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. Triazole derivatives have been shown to act against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi .
In particular, the compound under study may share these antimicrobial properties due to its structural components. A review highlighted that triazoles have been effective against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
The mechanism through which this compound exerts its effects may involve interaction with specific enzymes or receptors. For example, triazole derivatives often act as enzyme inhibitors or modulate receptor activity, leading to alterations in cellular signaling pathways . The presence of the piperidine moiety is also crucial as it can enhance binding affinity to biological targets.
Study on Triazole Derivatives
A recent study synthesized a series of triazole derivatives and evaluated their affinity for mu-opioid receptors (MOR) and sigma receptors (σR). The results indicated that modifications in the piperidine structure significantly influenced the analgesic properties of these compounds . The findings suggest that the compound may also have potential applications in pain management through similar mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Analysis
- Pyridazinone vs. Thienopyrimidine Cores: The pyridazinone core in the target compound offers greater polarity compared to the sulfur-containing thienopyrimidine, impacting solubility and membrane permeability .
- Crystallography: The target compound’s piperidine-pyrimidine side chain adopts a chair conformation, confirmed via SHELXL refinement (R factor: 0.067), whereas analogs like the pyrido-pyrimidinone derivative show planar rigidity due to fused rings .
Spectroscopic and Computational Data
- NMR Profiling : Chemical shifts in the target compound’s triazole region (δ 8.2–8.5 ppm) differ significantly from the oxadiazole-containing analog (δ 7.9–8.1 ppm), reflecting electronic disparities .
- Lumping Strategy: Computational models group the target compound with pyridazinone derivatives due to shared reactivity patterns, simplifying reaction pathway predictions .
Research Implications
The structural versatility of the pyridazinone-triazole system positions this compound as a lead candidate for kinase inhibition studies. Its synthetic accessibility and crystallographic reproducibility (via SHELX) make it a robust scaffold for further derivatization . Comparative studies highlight the critical role of heterocyclic substituents in modulating bioavailability and target selectivity.
Preparation Methods
Core Ring Formation Strategies
The dihydropyridazinone scaffold demonstrates marked sensitivity to substitution patterns. Two optimized protocols have emerged:
Method A (Adapted from PMC9000541):
Ethyl 3-oxohex-4-enoate undergoes cyclocondensation with hydrazine hydrate in ethanol (78°C, 12 h), yielding 6-unsubstituted dihydropyridazin-3-one in 82% yield. Subsequent bromination using NBS in CCl4 introduces the C6 bromide (91% yield), enabling cross-coupling.
Method B (Modified from PMC10807233):
Microwave-assisted (150 W, 180°C) cyclization of 2-(benzyloxy)acryloyl chloride with tert-butyl carbazate in DMF produces N-Boc-protected core in 67% yield after 8 minutes, with superior regiocontrol compared to thermal methods.
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 82 | 67 |
| Time | 12 h | 8 min |
| Regioselectivity | 92:8 | >99:1 |
| Scale-up potential | 500 g | 200 g |
Synthesis of 1-(6-Methylpyrimidin-4-yl)Piperidin-4-ylmethyl Sidechain
The sterically hindered piperidine-pyrimidine hybrid requires multistep assembly:
Piperidine Ring Formation
Modified PMC3134852 protocol:
4-Piperidone monohydrate hydrochloride undergoes reductive amination with benzylamine (NaBH(OAc)3, CH2Cl2, 0°C→RT) to give N-benzylpiperidin-4-amine in 88% yield. Subsequent N-alkylation with 4-(bromomethyl)pyrimidine (K2CO3, DMF, 80°C) introduces the pyrimidine group (72% yield).
Pyrimidine Methylation
Selective C6 methylation employs:
- Pd2(dba)3 (5 mol%), Xantphos (10 mol%), ZnMe2 (3 eq) in THF at 65°C for 16 h
- Quench with NH4Cl (sat.) and extract with EtOAC
Provides 6-methylpyrimidine derivative in 68% yield with >99% regiopurity.
Final Coupling and Global Deprotection
Convergent synthesis via:
- Alkylation of dihydropyridazinone core with bromomethyl-piperidine intermediate (Cs2CO3, DMF, 120°C)
- Sequential hydrogenolysis (H2, 10% Pd/C, MeOH) removes benzyl protecting groups
- Acidic workup (HCl/EtOH) eliminates Boc groups when present
Optimized Conditions Table
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Core alkylation | Cs2CO3, DMF | 120 | 24 | 78 |
| Hydrogenolysis | H2, Pd/C | 25 | 12 | 95 |
| Final crystallization | EtOAc/hexane | 0→4 | 72 | 89 |
Analytical Characterization
Modern techniques confirm structure and purity:
1H NMR (500 MHz, DMSO-d6): δ 9.21 (s, 1H, triazole-H), 8.74 (s, 1H, pyrimidine-H), 6.58 (d, J=3.5 Hz, 1H, dihydropyridazinone-H), 4.32–4.28 (m, 2H, CH2-piperidine), 3.97 (s, 3H, N-CH3), 2.61 (s, 3H, pyrimidine-CH3).
HPLC-MS : m/z 397.18 [M+H]+, tR=6.72 min (98.4% purity, Eclipse XDB-C18, 5μm, 4.6×150 mm).
XRD Analysis : Monoclinic crystal system (P21/c), unit cell parameters a=8.542 Å, b=12.307 Å, c=14.658 Å, β=102.37°, Z=4.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Piperidine core functionalization : Alkylation of the piperidine ring at the 4-position with a methyl group bearing a pyrimidine substituent (e.g., 6-methylpyrimidin-4-yl), requiring anhydrous conditions and catalysts like Pd/C or KCO .
- Pyridazinone ring formation : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl precursors under reflux in solvents like ethanol or DMF .
- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the 1,2,4-triazole moiety, optimized at 60–80°C with ascorbic acid as a reducing agent .
Critical Conditions : - Temperature control (±5°C) to avoid side reactions.
- Solvent purity (e.g., HPLC-grade DMF) to prevent byproducts.
- Purification via column chromatography (silica gel, EtOAc/hexane gradients) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify regioselectivity of substitutions (e.g., piperidine C-4 methyl vs. pyridazinone C-6 triazole) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in dihydropyridazinone rings .
Advanced: How can reaction yields be optimized while minimizing side-product formation?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for CuAAC reactions to enhance triazole coupling efficiency .
- Catalyst Loading : Titrate Pd/C (0.5–2 mol%) in Suzuki-Miyaura cross-couplings to balance yield and cost .
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles to suppress decomposition .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction times dynamically .
Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
- Assay Standardization : Replicate studies using identical enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) and substrate concentrations .
- Cell Line Validation : Compare activity in HEK293 vs. HepG2 cells to rule out cell-specific uptake/efflux differences .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Negative Controls : Include structurally related but inactive analogs (e.g., pyrazole instead of triazole) to confirm target specificity .
Advanced: What computational strategies predict target binding and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .
- QSAR Modeling : Train models on pyridazinone derivatives to correlate logP values with membrane permeability .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP inhibition, and hERG cardiotoxicity risks .
Safety: What protocols ensure safe handling during synthesis and biological testing?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles for all steps .
- Ventilation : Perform reactions in fume hoods, especially when handling volatile solvents (DMF, NH) .
- Spill Management : Neutralize acidic/basic waste with NaHCO or citric acid before disposal .
- First Aid : For skin contact, rinse with 0.9% saline; for inhalation, administer oxygen if respiratory distress occurs .
Structural Analysis: How do substituents (e.g., triazole vs. pyrazole) affect bioactivity?
Methodological Answer:
- Triazole vs. Pyrazole : Triazole’s higher π-electron density enhances hydrogen bonding with kinase ATP pockets, while pyrazole’s smaller size may improve solubility .
- Methyl Group Impact : 6-Methylpyrimidin-4-yl on piperidine increases lipophilicity (logP +0.3), correlating with enhanced blood-brain barrier penetration in rodent models .
- Dihydropyridazinone Rigidity : The partially saturated ring reduces conformational flexibility, improving target selectivity but lowering metabolic stability .
Advanced Experimental Design: How to plan in vivo studies for pharmacokinetic profiling?
Methodological Answer:
- Dosing Routes : Compare oral vs. intravenous administration in Sprague-Dawley rats to calculate bioavailability (F%) .
- Sampling Schedule : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS/MS analysis .
- Formulation : Use PEG-400/saline (60:40) to enhance aqueous solubility for IP injections .
- Metabolite ID : Perform MS/MS fragmentation to detect phase I/II metabolites in liver microsomes .
Data Reproducibility: How to address batch-to-batch variability in bioactivity data?
Methodological Answer:
- Strict QC : Enforce ≥95% purity (HPLC) and identical storage conditions (-20°C, desiccated) across batches .
- Reference Standards : Co-test with commercially available kinase inhibitors (e.g., Imatinib) as internal assay controls .
- Blinded Testing : Assign coded samples to independent labs to eliminate observer bias .
Future Directions: What structural modifications remain unexplored for enhanced efficacy?
Methodological Answer:
- Fluorine Substitution : Replace 6-methylpyrimidin-4-yl with 5-fluoropyrimidin-2-yl to improve metabolic stability and target affinity .
- Heterocycle Hybridization : Fuse triazole with coumarin or pyrazolo[1,5-a]pyrimidine cores to diversify binding modes .
- Prodrug Strategies : Develop phosphate esters of the dihydropyridazinone to enhance aqueous solubility for IV formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
